molecular formula C6H6O2 B050972 5-Methylfurfural CAS No. 620-02-0

5-Methylfurfural

Cat. No. B050972
CAS RN: 620-02-0
M. Wt: 110.11 g/mol
InChI Key: OUDFNZMQXZILJD-UHFFFAOYSA-N
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Description

5-Methyl furfural: is an organic compound with the molecular formula C6H6O2 . It is a derivative of furfural, characterized by a furan ring with a methyl group and an aldehyde group attached. This compound is a colorless to yellow liquid with a distinctive odor and is used in various industrial applications, including as a flavoring agent and an intermediate in organic synthesis .

Scientific Research Applications

5-Methyl furfural has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl furfural involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and DNA, potentially affecting cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to interfere with metabolic processes and enzyme activities .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

5-Methylfurfural (5-MF), a promising C6 platform molecule, is directly produced from biomass-derived carbohydrates by iodide-mediated transfer hydrogenation . Under the optimized conditions, 30–50% of 5-MF is yielded from low-cost sugars and starch with 5-MF productivity as high as 103 mmol g cat−1 h −1 . The catalytic system is simple, robust, recyclable, and preferable to other approaches for the production of 5-MF .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl furfural can be synthesized through several methods. One common approach involves the hydrogenolysis of 5-hydroxymethylfurfural using palladium catalysts. This method achieves high selectivity and yield under controlled conditions . Another method involves the conversion of starch to 5-Methyl furfural using hydrochloric acid, sodium iodide, and hydrogen in a biphasic solvent system .

Industrial Production Methods: Industrial production of 5-Methyl furfural often relies on the hydrogenation of furfural derivatives. The process typically involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl furfural undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 5-Methyl furfural is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methyl group enhances its hydrophobicity and influences its reactivity compared to other furfural derivatives .

properties

IUPAC Name

5-methylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDFNZMQXZILJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060714
Record name 5-methyl-2-Furancarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, spicy-sweet, warm and slightly caramellic odour
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

89.00 to 90.00 °C. @ 26.00 mm Hg
Record name 5-Methyl-2-furancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033002
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.098-1.108
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

620-02-0
Record name 5-Methylfurfural
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Record name 5-Methyl-2-furfural
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxaldehyde, 5-methyl-
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Record name 5-methyl-2-Furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfurfural
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Record name 5-METHYL-2-FURALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4482BZC72D
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Record name 5-Methyl-2-furancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 5-MF?

A1: 5-Methylfurfural has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol. Spectroscopically, it exhibits characteristic peaks in gas chromatography-mass spectrometry (GC-MS) analysis, which helps in its identification and quantification. [, , ]

Q2: How does 5-MF perform under various conditions relevant to its applications?

A3: Research suggests that 5-MF's performance is influenced by factors like temperature, pressure, and solvent systems. For instance, its extraction rate from oak chips in model wine media is affected by chip size, toasting degree, time of contact, and ethanol content. []

Q3: What are the primary catalytic applications of 5-MF?

A4: 5-MF serves as a key platform chemical for synthesizing various compounds. One notable application is its conversion into 2,5-dimethylfuran (DMF), a potential biofuel, through hydrogenolysis and hydrogenation processes. [, , ]

Q4: Can you elaborate on the reaction mechanism of 5-MF hydrogenolysis to DMF?

A5: Research suggests that oxygen defects in catalysts like nickel cobalt oxide (NiCo2O4) play a crucial role in 5-MF hydrogenolysis. These defects promote the hydrogenation of the C=O group and enhance the accessibility of Lewis acidic metal cations, facilitating the C-OH group's hydrogenolysis. []

Q5: Are there alternative pathways for the catalytic conversion of 5-MF?

A6: Yes, 5-MF can also be converted to 5-formylfuran-2-acetic acid (FFA) via carbonylation using a palladium complex catalyst in aqueous media. This reaction highlights the potential of 5-MF as a starting material for producing valuable chemicals. []

Q6: Has computational chemistry been employed in 5-MF research?

A7: Yes, Density Functional Theory (DFT) calculations and microkinetic modeling have been used to investigate the ring-opening of 5-MF over ruthenium catalysts. These studies provide valuable insights into the reaction mechanisms and factors influencing product selectivity. []

Q7: How do structural modifications of 5-MF affect its reactivity?

A8: While limited information is available on specific SAR studies for 5-MF, it is known that its reactivity is influenced by the presence of the furan ring and the methyl substituent. For instance, the methyl group in 5-MF differentiates its reactivity from furfural in Cannizzaro reactions. []

Q8: What are the common strategies for improving the stability and handling of 5-MF?

A8: While specific formulation strategies are not extensively discussed in the provided research, it is known that 5-MF is often used in solution form for various applications. Factors like solvent selection and storage conditions likely play a role in maintaining its stability.

Q9: What are the safety considerations associated with handling 5-MF?

A9: 5-MF, like many chemicals, requires careful handling. While specific hazard data is not detailed in the provided abstracts, researchers should consult safety data sheets and follow appropriate laboratory practices when working with 5-MF.

Q10: What analytical techniques are commonly used to study and quantify 5-MF?

A11: GC-MS is widely employed for the identification and quantification of 5-MF in various matrices, including food products, beverages, and reaction mixtures. [, , , , ] Additionally, high-performance liquid chromatography (HPLC) methods have been developed for its determination in honey and sugar-containing materials. []

Q11: What is the environmental impact of 5-MF and its degradation products?

A11: While the provided research does not extensively discuss the ecotoxicological effects of 5-MF, responsible waste management and exploring biodegradation pathways are crucial for minimizing its potential environmental impact.

Q12: What strategies can be implemented for the sustainable use and disposal of 5-MF?

A12: While specific recycling methods are not detailed in the provided research, exploring the potential for 5-MF recovery from reaction mixtures and developing environmentally friendly disposal methods are important for its sustainable use.

Q13: What research infrastructure is crucial for advancing 5-MF research?

A15: Access to advanced analytical techniques like GC-MS and HPLC is essential for characterizing and quantifying 5-MF and its derivatives. Additionally, computational chemistry resources and expertise are valuable for investigating reaction mechanisms and exploring new applications. [, ]

Q14: What are some historical milestones in the research and application of 5-MF?

A16: The use of 5-MF in flavoring applications, particularly in East Asia, dates back several decades. [] More recently, research interest in 5-MF has surged due to its potential as a platform chemical for biofuels and bio-based materials. [, , ]

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